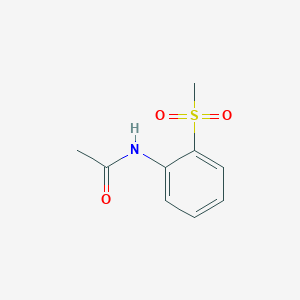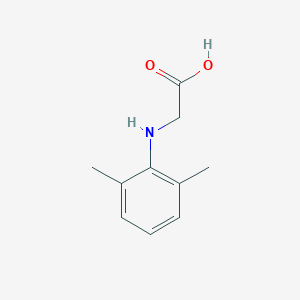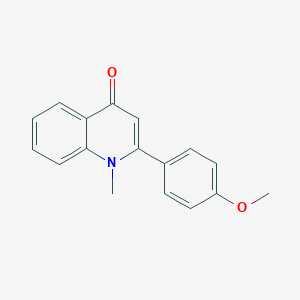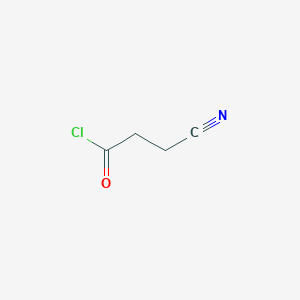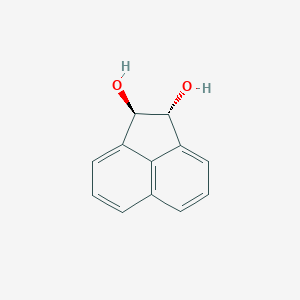
(+-)-trans-Acenaphthene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+-)-trans-Acenaphthene-1,2-diol is a chemical compound that belongs to the class of naphthalene derivatives. It is a white crystalline solid that is soluble in water and has a melting point of 153-154°C. This compound has gained significant attention in scientific research due to its potential applications in various fields such as pharmaceuticals, organic synthesis, and material science.
Applications De Recherche Scientifique
Metabolic Studies and Toxicological Research
(±)-trans-Acenaphthene-1,2-diol has been a subject of metabolic and toxicological research. Studies have investigated its metabolism in rats, revealing the formation of 1,8-naphthalic acid as a metabolite. This acid was isolated from the urine of rats administered with the compound, demonstrating its metabolic pathway in mammals (Hopkins & Young, 1966). Additional research explored the ring-fission of this compound by rat liver microsomes, further elucidating its metabolic breakdown and the impact of various inhibitors on this process (Hopkins, 1968).
Chiral Chemistry and Enzymatic Reactions
The compound has been used in the study of chiral chemistry. One research highlighted the preparation of chiral trans-5-substituted-acenaphthene-1,2-diols using baker’s yeast-mediated reduction, demonstrating the potential for biological systems to induce chirality in chemical compounds (Wang et al., 2010).
Bioremediation and Environmental Applications
In environmental science, (±)-trans-Acenaphthene-1,2-diol has been studied in the context of bioremediation. For example, its degradation by bacteria in the presence of polycyclic aromatic compounds (PACs) was examined, providing insights into the microbial breakdown of complex organic pollutants (Selifonov et al., 1998).
Pharmacological Research
In pharmacology, derivatives of acenaphthene, including (±)-trans-Acenaphthene-1,2-diol, have been isolated from natural sources and tested for their cytotoxic activities. This research has potential implications in the development of new pharmaceutical compounds (Jiang et al., 2019).
Propriétés
Numéro CAS |
2963-87-3 |
|---|---|
Nom du produit |
(+-)-trans-Acenaphthene-1,2-diol |
Formule moléculaire |
C12H10O2 |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
(1R,2R)-1,2-dihydroacenaphthylene-1,2-diol |
InChI |
InChI=1S/C12H10O2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6,11-14H/t11-,12-/m1/s1 |
Clé InChI |
ARGFAPRYULRPAN-VXGBXAGGSA-N |
SMILES isomérique |
C1=CC2=C3C(=C1)[C@H]([C@@H](C3=CC=C2)O)O |
SMILES |
C1=CC2=C3C(=C1)C(C(C3=CC=C2)O)O |
SMILES canonique |
C1=CC2=C3C(=C1)C(C(C3=CC=C2)O)O |
Autres numéros CAS |
2963-87-3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



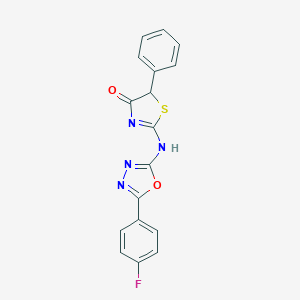
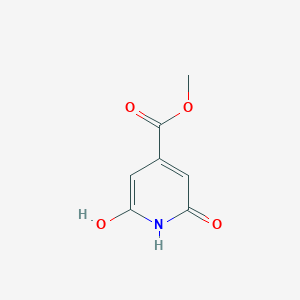
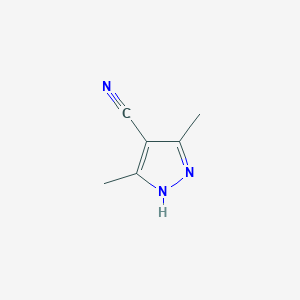
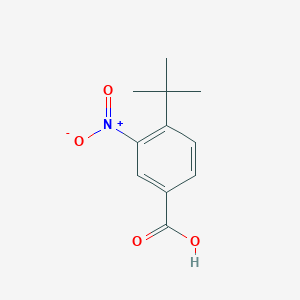
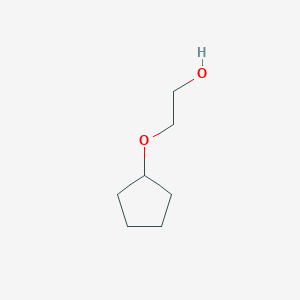
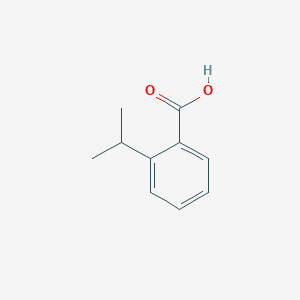
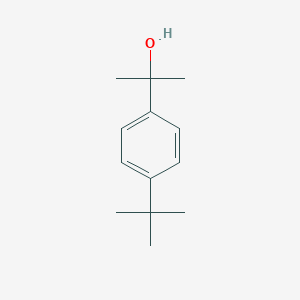
![9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B189064.png)
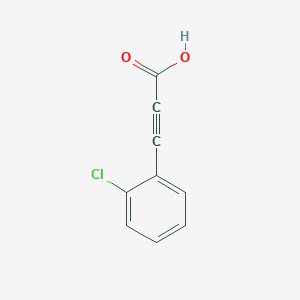
![2-[(2-Ethylphenyl)carbamoyl]benzoic acid](/img/structure/B189067.png)
